molecular formula C₃₂H₄₁N₂O₅S₂⁺ B1142222 (+)-Trimethaphan Camphorsulfonate CAS No. 87335-42-0

(+)-Trimethaphan Camphorsulfonate

Cat. No. B1142222
CAS RN: 87335-42-0
M. Wt: 597.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Trimethaphan camphorsulfonate, also known as TMS, is an anionic, water-soluble, synthetic compound that has been used in scientific research since the 1950s. It is a derivative of trimethaphan, a naturally occurring compound found in the bark of the camphor tree. TMS is a powerful inhibitor of the neurotransmitter acetylcholine and has been used to study the effects of various drugs on the nervous system. TMS has been used in research to study the effects of drugs on the autonomic nervous system, the neuromuscular junction, and the central nervous system. It is also used to study the effects of drugs on the cardiovascular system, metabolism, and endocrine system.

Mechanism Of Action

(+)-Trimethaphan Camphorsulfonate works by blocking the action of the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that is released from nerve cells and binds to receptors on the surface of other nerve cells. When acetylcholine binds to its receptors, it triggers a cascade of chemical reactions that cause the cells to become electrically active. (+)-Trimethaphan Camphorsulfonate blocks the action of acetylcholine by binding to the receptors and preventing acetylcholine from binding. This prevents the cascade of chemical reactions and the cells remain electrically inactive.
Biochemical and Physiological Effects
(+)-Trimethaphan Camphorsulfonate has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of the neurotransmitter acetylcholine from nerve cells, as well as decrease the activity of the enzyme acetylcholinesterase. (+)-Trimethaphan Camphorsulfonate has also been shown to decrease the activity of the enzyme adenosine triphosphatase, which is involved in the breakdown of adenosine triphosphate (ATP). (+)-Trimethaphan Camphorsulfonate has been shown to decrease the activity of several enzymes involved in the metabolism of glucose, as well as decrease the activity of several enzymes involved in the metabolism of fatty acids.

Advantages And Limitations For Lab Experiments

(+)-Trimethaphan Camphorsulfonate has several advantages for laboratory experiments. It is a water-soluble compound, so it can be easily dissolved in aqueous solutions. It is also a relatively non-toxic compound, so it can be safely used in laboratory experiments. Additionally, (+)-Trimethaphan Camphorsulfonate is a powerful inhibitor of acetylcholine, so it can be used to study the effects of drugs on the nervous system.
However, (+)-Trimethaphan Camphorsulfonate also has several limitations for laboratory experiments. It is a relatively expensive compound, so it may not be feasible to use in large-scale experiments. Additionally, (+)-Trimethaphan Camphorsulfonate is an irreversible inhibitor of acetylcholine, so it cannot be used to study the effects of drugs on the release of acetylcholine from nerve cells.

Future Directions

There are several future directions for research using (+)-Trimethaphan Camphorsulfonate. One potential direction is to study the effects of drugs on the metabolism of glucose and fatty acids. (+)-Trimethaphan Camphorsulfonate has been shown to decrease the activity of several enzymes involved in these metabolic pathways, so it could be used to study the effects of drugs on these metabolic pathways. Additionally, (+)-Trimethaphan Camphorsulfonate could be used to study the effects of drugs on the release of other neurotransmitters, such as serotonin and norepinephrine, from nerve cells. Finally, (+)-Trimethaphan Camphorsulfonate could be used to study the effects of drugs on the behavior of laboratory animals and humans.

Synthesis Methods

(+)-Trimethaphan Camphorsulfonate is synthesized by reacting trimethaphan with camphorsulfonic acid. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 60°C. The reaction is complete in two hours and yields a white, crystalline solid. The product is isolated by filtration and washed with water. The purified product is then dried and stored in an airtight container.

Scientific Research Applications

(+)-Trimethaphan Camphorsulfonate has been used extensively in scientific research to study the effects of drugs on the nervous system. It has been used to study the effects of drugs on the autonomic nervous system, the neuromuscular junction, and the central nervous system. (+)-Trimethaphan Camphorsulfonate has been used to study the effects of drugs on the cardiovascular system, metabolism, and endocrine system. It has also been used to study the effects of drugs on the release of neurotransmitters, such as acetylcholine and dopamine, from nerve cells. (+)-Trimethaphan Camphorsulfonate has been used to study the effects of drugs on the behavior of laboratory animals, as well as the effects of drugs on human behavior.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (+)-Trimethaphan Camphorsulfonate involves the reaction of camphorsulfonic acid with trimethaphan in the presence of a base.", "Starting Materials": [ "Camphorsulfonic acid", "Trimethaphan" ], "Reaction": [ "Dissolve camphorsulfonic acid in a suitable solvent", "Add trimethaphan to the solution", "Add a base to the solution to initiate the reaction", "Stir the mixture at a suitable temperature for a suitable time", "Filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid to obtain (+)-Trimethaphan Camphorsulfonate" ] }

CAS RN

87335-42-0

Product Name

(+)-Trimethaphan Camphorsulfonate

Molecular Formula

C₃₂H₄₁N₂O₅S₂⁺

Molecular Weight

597.81

synonyms

Octahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate;  Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt with (1S)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.